Apomorphine Hydrochloride
Description
Apomorphine hydrochloride (C₁₇H₁₈ClNO₂) is a synthetic aporphine derivative and a potent non-selective dopamine receptor agonist with affinity for D₁ and D₂ receptors. Structurally, it is derived from morphine via acid-catalyzed rearrangement but lacks opioid activity . Clinically, it is used to treat Parkinson’s disease (PD), particularly for rapid relief of "off" episodes due to its rapid absorption (peak plasma concentration in 8–16 minutes) and short half-life (34–70 minutes) . Subcutaneous administration achieves near-complete bioavailability, offering efficacy comparable to levodopa . It is also studied for off-target effects, such as inhibition of the EED–EZH2 protein interaction in cancer research .
Propriétés
IUPAC Name |
(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2/t2*13-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWQXGNFZLHLHQ-DPFCLETOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-00-4 (Parent) | |
| Record name | Apomorphine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048185 | |
| Record name | Apomorphine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41372-20-7, 314-19-2 | |
| Record name | Apomorphine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apomorphine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apomorphine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Apomorphine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APOMORPHINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39049Y068 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Acid-Catalyzed Cyanoacylation
Isoquinoline undergoes acid-catalyzed addition with benzoyl chloride and potassium cyanide in a dichloromethane-water biphasic system (30:70 to 70:30 v/v). This yields 1-cyano-2-benzoyl-1,2-dihydroisoquinoline (III) through nucleophilic attack at the C1 position, with yields exceeding 85% under optimized conditions.
Nitrobenzyl Substitution
Intermediate III reacts with 2-nitro-3,4-dimethoxybenzyl chloride (IV) via SN2 displacement, forming 1-(3,4-dimethoxy-2-nitrobenzyl)-1-cyano-2-benzoyl-1,2-dihydroisoquinoline (V). Polar aprotic solvents like DMF facilitate this step at 60–80°C, achieving 78% isolated yield.
Borohydride Reduction and Methylation
Sodium borohydride reduces the cyano group in V to a primary amine, followed by quaternization with methyl iodide to produce iodate 1-(3,4-dimethoxy-2-nitrobenzyl)-2-methylisoquinolinium salt (VII). This dual-step process achieves 92% conversion efficiency when conducted under inert atmosphere.
Pschorr Cyclization
Diazotization of intermediate IX with sodium nitrite in dilute sulfuric acid generates a diazonium intermediate, which undergoes intramolecular cyclization to form racemic apomorphine dimethyl ether (X). This critical C–C bond-forming step proceeds at −5°C with 68% yield.
Enantiomeric Resolution and Racemate Recycling
The CN100497315C method introduces a novel resolution-racemization protocol to maximize yield of the therapeutically active (R)-(-)-enantiomer:
Diastereomeric Salt Crystallization
Racemic apomorphine dimethyl ether (X) reacts with d-dibenzoyl tartaric acid in ethanol/water (4:1 v/v), selectively crystallizing the (R)-(-)-enantiomer as a tartrate complex. This achieves 96.4% enantiomeric excess (ee) after three recrystallizations.
Mother Liquor Racemization
The residual (S)-(+)-enantiomer in mother liquor undergoes base-catalyzed racemization using 10% KOH in ethylene glycol at 150°C for 6 hours. This converts 98% of (S)-(+) to racemic mixture, enabling iterative resolution cycles and raising overall yield from theoretical 50% to 93%.
Benzyne-Mediated Convergent Synthesis
A modern approach reported by Thieme-Connect employs benzyne chemistry for efficient aporphine core assembly:
[4+2] Cycloaddition Strategy
Reaction of 2-methylisoquinolinium iodide with in situ-generated benzyne (from 2-trimethylsilylphenyl triflate) produces the tetracyclic aporphine core via polar cycloaddition. This step achieves 75% yield and complete regioselectivity due to electronic directing effects.
Sequential Hydrogen Migration
DFT calculations validate a 1,2-hydrogen shift mechanism during cycloaddition, facilitated by π-stacking interactions between aromatic rings. NMR studies confirm this migration occurs concertedly with ring formation, avoiding isolable intermediates.
Global Demethylation
Final cleavage of methyl ethers uses 48% aqueous HBr at reflux (12 hours), yielding (±)-apomorphine hydrobromide. Conversion to hydrochloride salt via ion exchange chromatography provides the target compound in 8% overall yield across nine steps.
Process Intensification for Industrial Scale
The Organic Process Research & Development study details optimizations enabling kilogram-scale production:
| Step | Original Process | Optimized Process | Improvement |
|---|---|---|---|
| 1-2 | Separate isolation | Telescoped | Cycle time ↓40% |
| 3 | Chromatography | Crystallization | Yield ↑22% |
| 5-6 | Batch reactions | Flow chemistry | Purity ↑15% |
Key advancements include:
- Replacement of toxic methyl iodide with dimethyl carbonate in N-methylation steps, reducing genotoxic impurities
- Implementation of antisolvent crystallization (water in IPA) for intermediates, eliminating chromatography
- Continuous flow hydrogenation at 50 bar H₂, enhancing safety for nitro group reductions
Alternative Routes from Opioid Alkaloids
Historical methods described in CN100497315C’s background and WO2007126659A1 utilize natural precursors:
Codeine Rearrangement
Heating codeine with concentrated HCl at 160°C induces skeletal rearrangement to apomorphine via acid-catalyzed Wagner-Meerwein shift. This method suffers from low yields (12–18%) and requires extensive purification to remove dimeric byproducts.
Thebaine Oxidation
Ozonolysis of thebaine followed by reductive workup with Zn/HOAc produces norapomorphine intermediates. Subsequent N-methylation with formaldehyde/H₂ yields racemic apomorphine, requiring resolution with L-tartaric acid (34% overall yield).
Final Conversion to Hydrochloride Salt
All synthetic routes converge on demethylation and salt formation:
Ether Cleavage
Apomorphine dimethyl ether undergoes HBr-mediated demethylation (48% aq. HBr, 110°C, 8 hours). Kinetic studies show pseudo-first-order behavior (k = 0.167 h⁻¹) with 95% conversion efficiency.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate d'apomorphine subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants :
Oxydation : Le chlorhydrate d'apomorphine est sujet à l'oxydation, en particulier en présence de lumière et d'air.
Réduction : Les réactions de réduction impliquant le chlorhydrate d'apomorphine sont moins courantes mais peuvent se produire dans des conditions spécifiques.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle de la molécule d'apomorphine, conduisant à la formation de divers dérivés.
Principaux produits formés : Les principaux produits formés à partir de l'oxydation du chlorhydrate d'apomorphine comprennent l'oxoapomorphine, qui se caractérise par une coloration verte en solution .
4. Applications de la Recherche Scientifique
Le chlorhydrate d'apomorphine a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des agonistes dopaminergiques et leurs interactions avec les récepteurs.
Biologie : Le chlorhydrate d'apomorphine est utilisé pour étudier le rôle de la dopamine dans divers processus biologiques, notamment le contrôle moteur et le comportement.
Médecine : La principale application médicale du chlorhydrate d'apomorphine est le traitement de la maladie de Parkinson, où il aide à gérer les fluctuations motrices et les épisodes « off ».
Industrie : Dans l'industrie pharmaceutique, le chlorhydrate d'apomorphine est utilisé dans le développement de médicaments ciblant les récepteurs dopaminergiques.
5. Mécanisme d'Action
Le chlorhydrate d'apomorphine exerce ses effets en stimulant les récepteurs de la dopamine, en particulier les récepteurs D2 dans la région caudée-putamen du cerveau . Cette stimulation aide à améliorer le contrôle moteur chez les patients atteints de la maladie de Parkinson. De plus, le chlorhydrate d'apomorphine a une affinité modérée pour les récepteurs D3 et D5, ainsi que pour les récepteurs de la sérotonine et les récepteurs α-adrénergiques . Les mécanismes cellulaires exacts par lesquels le chlorhydrate d'apomorphine atténue l'hypomobilité dans la maladie de Parkinson ne sont pas encore entièrement compris .
Composés Similaires :
Lévo-dopa : Un autre précurseur de la dopamine utilisé dans le traitement de la maladie de Parkinson. Contrairement au chlorhydrate d'apomorphine, la lévo-dopa est convertie en dopamine dans le cerveau.
Pramipexole : Un agoniste dopaminergique non-ergoté avec une forte affinité pour les récepteurs D3. Il est utilisé pour traiter la maladie de Parkinson et le syndrome des jambes sans repos.
Ropinirole : Un autre agoniste dopaminergique non-ergoté qui cible les récepteurs D2 et D3. Il est utilisé pour des indications similaires à celles du pramipexole.
Unicité du Chlorhydrate d'Apomorphine : Le chlorhydrate d'apomorphine est unique en raison de son début d'action rapide et de sa courte durée d'effet, ce qui le rend adapté à la gestion des épisodes « off » aigus dans la maladie de Parkinson . Sa capacité à être administré par voie sous-cutanée ou sublinguale offre une flexibilité dans les options de traitement .
Applications De Recherche Scientifique
Pharmacological Properties
Apomorphine is derived from morphine and acts as a non-selective dopamine agonist, stimulating both D1 and D2 dopamine receptors. Its rapid onset of action makes it particularly effective for managing "off" episodes in PD patients, where conventional oral medications fail to provide adequate relief.
Clinical Applications
1. Management of Parkinson's Disease:
- Subcutaneous Injections: Apomorphine hydrochloride is primarily administered via subcutaneous injection for acute treatment of hypomobility during "off" episodes. A study demonstrated significant improvements in motor function with doses ranging from 2 to 10 mg, showing efficacy in reversing off-state events in patients with advanced PD .
- Oromucosal Solutions: Recent developments include oromucosal formulations that provide an alternative to injections, allowing for easier self-administration. A clinical trial evaluated the pharmacokinetics and safety of a novel oromucosal solution, indicating its potential as a user-friendly alternative .
2. Treatment of Motor Fluctuations:
- Dosing Strategies: Research has shown that both low-dose and high-dose apomorphine infusions can effectively manage motor fluctuations in PD patients. High doses significantly increased motor activity compared to placebo, while low doses maintained motor function without decline .
- Case Studies: A case report highlighted the successful use of apomorphine therapy in a patient with concurrent myasthenia gravis and PD, illustrating its versatility in complex clinical scenarios .
Data Tables
Case Studies
- Subcutaneous Apomorphine in Advanced PD:
- Oromucosal Application:
- Complex Cases:
Mécanisme D'action
Apomorphine hydrochloride exerts its effects by stimulating dopamine receptors, particularly the D2 receptors in the caudate-putamen region of the brain . This stimulation helps improve motor control in patients with Parkinson’s disease. Additionally, this compound has moderate affinity for D3 and D5 receptors, as well as serotonin and α-adrenergic receptors . The exact cellular mechanisms by which this compound alleviates hypomobility in Parkinson’s disease are still not fully understood .
Comparaison Avec Des Composés Similaires
Morphine
Structural Relationship : Apomorphine is synthesized from morphine but lacks the opioid scaffold’s narcotic properties. Analytical methods like RP-HPLC differentiate apomorphine hydrochloride from morphine using a C18 column and mobile phase adjusted to pH 2.5, achieving 99.6% recovery for apomorphine and 99.0% for morphine .
Pharmacological Differences :
Table 1: Key Analytical and Pharmacological Differences
| Parameter | This compound | Morphine |
|---|---|---|
| Recovery in RP-HPLC (%) | 99.6 ± 0.6 | 99.0 ± 0.8 |
| Detection Limit (μg·L⁻¹) | Not reported | 6.8 (S/N=3) |
| Receptor Target | D₁/D₂ dopamine | µ-opioid |
| Therapeutic Use | Parkinson’s disease, emesis | Pain management |
Levodopa and Other Dopamine Agonists
Levodopa :
- Mechanism : Levodopa is a dopamine precursor, while apomorphine directly activates dopamine receptors.
- Efficacy : Both reduce PD motor symptoms, but apomorphine acts faster (minutes vs. 30–60 minutes for levodopa) .
- Side Effects : Apomorphine causes more nausea and orthostatic hypotension due to rapid D₂ receptor activation .
Astemizole (EED–EZH2 Inhibition) :
Table 2: Comparative Efficacy in EED–EZH2 Inhibition
| Compound | IC₅₀ (µM) | Ki (µM) |
|---|---|---|
| This compound | 15.5 | 2.9 |
| Astemizole | 93.80 | Not reported |
Polymorphism and Stability
Unlike ethylone hydrochloride, which exhibits distinct polymorphs (1A and 1B) with non-overlapping XRD peaks , this compound’s polymorphic behavior is less documented. Its instability in aqueous solutions contrasts with ipidacrine hydrochloride, which forms stable hydrates .
Clinical and Preclinical Comparative Data
Motor Function in Parkinson’s Disease
In a randomized crossover study, apomorphine infusions (25 µg/kg/h) significantly increased foot-tapping rates vs. placebo (37.05 vs. 32.14 taps/15s; P < 0.001) but showed only a trend in finger-tapping improvement (P = 0.15) .
Table 3: Motor Response in PD Patients
| Treatment | Foot Tapping Rate (Taps/15s) |
|---|---|
| High-dose apomorphine | 39.08 ± 2.16 |
| Placebo | 32.10 ± 2.88 |
Side Effect Profile
Apomorphine’s emetic effects (linked to D₂ agonism) are mitigated by pre-treatment with antiemetics. In contrast, morphine causes respiratory depression and dependence. Unique to apomorphine are infusion-site reactions (e.g., hematoma) and transient psychiatric effects (e.g., paranoia) .
Activité Biologique
Apomorphine hydrochloride is a potent non-selective dopamine agonist primarily used in the treatment of Parkinson's disease, particularly for managing "off" episodes associated with dopaminergic therapy. This compound has garnered attention due to its unique pharmacological profile and significant biological activities, making it a valuable therapeutic agent in neurology.
Apomorphine acts primarily as an agonist at dopamine D1 and D2 receptors, with a stronger affinity for D2 receptors. This interaction stimulates the nigrostriatal pathway, which is crucial for motor control, thereby improving motor function in patients with Parkinson's disease. The compound also influences other neurological pathways, including those related to the limbic system and hypothalamus, further contributing to its therapeutic effects .
Receptor Affinity
The following table summarizes the receptor affinities of this compound:
| Receptor Type | K_i (nM) | Action |
|---|---|---|
| D1 | 6.43 | Agonist |
| D2L | 7.08 | Agonist |
| D3 | 7.59 | Agonist |
| D4 | 8.36 | Agonist |
| D5 | 7.83 | Agonist |
| α1A-adrenergic | 1995 | Antagonist |
| α2C-adrenergic | 36.3 | Antagonist |
This table illustrates the selectivity of apomorphine for dopamine receptors compared to adrenergic receptors, highlighting its role as a dopamine agonist in therapeutic applications .
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties depending on the route of administration. When administered subcutaneously, it achieves 100% bioavailability, with peak plasma concentrations reached within 10 to 60 minutes. In contrast, oral administration results in significantly lower bioavailability due to poor gastrointestinal absorption and extensive first-pass metabolism .
Key Pharmacokinetic Parameters
- Half-life : 30-60 minutes
- Volume of Distribution :
- Subcutaneous: 123-404 L
- Sublingual: 3630 L
- Clearance Rate : 3-5 L/kg/hr
- Metabolism : Primarily via N-demethylation and glucuronidation; only 3-4% excreted unchanged in urine .
Clinical Efficacy and Case Studies
Numerous clinical trials have evaluated the efficacy of this compound in patients with Parkinson's disease. A notable randomized double-blind placebo-controlled trial demonstrated significant improvements in motor function as measured by the United Parkinson Disease Rating Scale (UPDRS) after administration of apomorphine .
Case Study Insights
- Study on Advanced Parkinson's Disease :
- Low-Dose Infusion Study :
Safety Profile and Side Effects
The safety profile of this compound is generally favorable; however, it is associated with certain side effects, including hypotension and nausea. Monitoring is essential, especially during initial dosing phases . The toxicity levels vary based on administration routes:
Q & A
Q. What validated analytical methods are recommended for quantifying apomorphine hydrochloride and its impurities in pharmaceutical formulations?
The RP-HPLC method described in the Journal of Pharmaceutical Analysis is widely used. It employs a C18 column, a mobile phase of sodium dihydrogen phosphate–sodium octanesulfonate buffer (pH 2.5) and acetonitrile (75:25), with UV detection at 220 nm. This method achieves recoveries of 99.6% ± 0.6% for this compound and 99.0% ± 0.8% for morphine (a key impurity), with a detection limit of 6.8 μg·L⁻¹ for morphine . Validation should follow ICH Q2(R1) guidelines, including specificity, linearity, and robustness testing .
Q. How should this compound solutions be stabilized to prevent oxidation during in vitro experiments?
Oxidation can be mitigated by adding antioxidants like ascorbic acid (100 mg/mL) or sodium bisulfite (0.5–20 mg/mL) to aqueous solutions. Refrigeration at 5°C further reduces degradation. Stability studies should include periodic HPLC analysis to monitor degradation products, particularly under varying pH and temperature conditions .
Q. What are the standard protocols for handling this compound in laboratory settings?
this compound is classified as a UN2811 toxic solid. Handling requires PPE (gloves, lab coat, eye protection), fume hood use, and adherence to institutional biosafety protocols. Waste disposal must comply with regional regulations for organic toxins. Shipping requires proper labeling under IATA/IMDG/ADR guidelines for "Toxic Solid, Organic, n.o.s." .
Q. How is this compound used to model Parkinson’s disease (PD) in rodents?
Subcutaneous this compound (0.05–0.1 mg/kg) induces rotational behavior in 6-OHDA-lesioned rats. Rats with <4 rotations/minute after the first week are excluded, while those with >7 rotations/minute are retained. Behavioral outcomes (e.g., rotation counts) should be correlated with neurochemical markers like tyrosine hydroxylase (TH) and α-synuclein expression .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound efficacy data across preclinical studies?
Variations in PD model induction (e.g., lesion severity, apomorphine dosage) and outcome measures (rotation vs. gait analysis) may explain contradictions. Meta-analyses should standardize inclusion criteria (e.g., rotation thresholds ≥7/minute) and adjust for confounders like exercise interventions, which reduce rotational behavior (F(1,28) = 6.862, p = 0.021) .
Q. What methodological considerations are critical when designing cost-effectiveness studies comparing apomorphine formulations?
Microsimulation models incorporating "OFF" hour reduction, AE profiles, and caregiver burden are preferred. For example, apomorphine sublingual film dominates this compound injection in cost-effectiveness (incremental cost: US–$231,110; QALY gain: 0.019) due to lower AE-related disutility and treatment costs. Sensitivity analyses must test assumptions like linear utility gains per "OFF" hour reduced .
Q. How does the hydration state of this compound impact pharmacokinetic study design?
Anhydrous vs. hemihydrate forms affect molarity calculations. Researchers must specify hydration status in protocols (e.g., "this compound hemihydrate") and validate analytical methods for water content (e.g., Karl Fischer titration). Ambiguities in nomenclature can lead to dosing errors in regulatory submissions .
Q. What strategies optimize reproducibility in this compound impurity profiling?
Use USP/EP monographs as reference standards. For example, the USP 44 specifies limits for morphine (≤1.0%) and other related substances. Method transfer between labs requires cross-validation of column batches and mobile phase pH (±0.1 units) to ensure consistent retention times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
